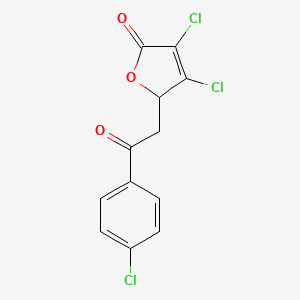![molecular formula C14H22N6 B14258411 1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane CAS No. 383180-16-3](/img/structure/B14258411.png)
1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane is a compound that features two imidazole rings connected by a diazocane backbone. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical properties to the compound. This structure makes it a versatile ligand in coordination chemistry and a potential candidate for various applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane typically involves the reaction of imidazole derivatives with diazocane precursors. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole rings . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent cyclization. The use of high-throughput synthesis and purification techniques ensures the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane undergoes various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole N-oxides back to imidazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the imidazole rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include substituted imidazole derivatives, imidazole N-oxides, and reduced imidazole compounds.
Scientific Research Applications
1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane has several scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research explores its use in drug development, particularly for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological targets, such as enzymes and receptors, modulating their activity. The imidazole rings play a crucial role in binding to metal ions and facilitating these interactions.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis[(1H-imidazol-1-yl)methyl]benzene: Similar in structure but with a benzene ring instead of a diazocane backbone.
1,3,5-Tris(imidazol-1-ylmethyl)benzene: Contains three imidazole rings attached to a benzene ring.
Uniqueness
1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane is unique due to its diazocane backbone, which provides flexibility and distinct spatial arrangement compared to benzene-based analogs. This structural difference can influence its binding properties and reactivity, making it a valuable compound for specific applications in coordination chemistry and material science.
Properties
CAS No. |
383180-16-3 |
|---|---|
Molecular Formula |
C14H22N6 |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
1,5-bis(1H-imidazol-5-ylmethyl)-1,5-diazocane |
InChI |
InChI=1S/C14H22N6/c1-3-19(9-13-7-15-11-17-13)5-2-6-20(4-1)10-14-8-16-12-18-14/h7-8,11-12H,1-6,9-10H2,(H,15,17)(H,16,18) |
InChI Key |
ULGOCIZWLIKJNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCCN(C1)CC2=CN=CN2)CC3=CN=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]butyramide](/img/structure/B14258335.png)
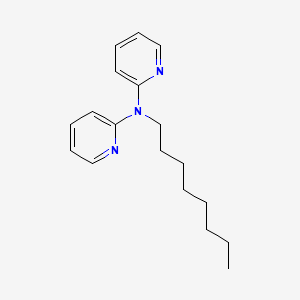
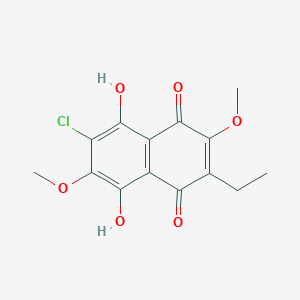
![6-Chloro-N-[4-(3,5-dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14258350.png)
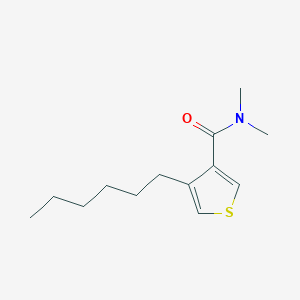

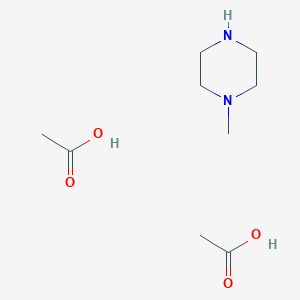

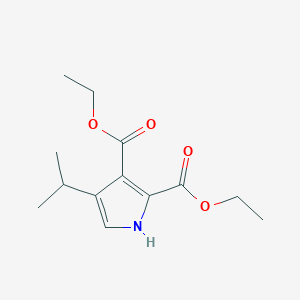
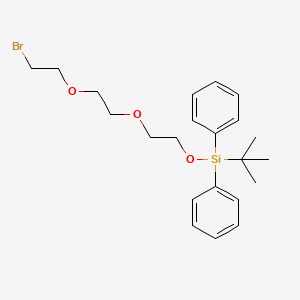
![(5S)-5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}furan-2(5H)-one](/img/structure/B14258389.png)
